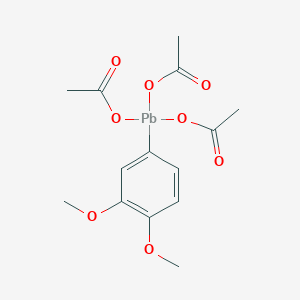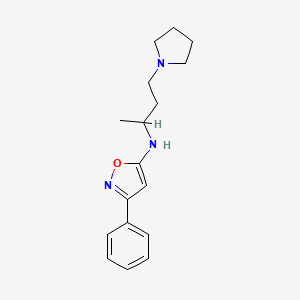
Benzo(f)quinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoxalin-6-amine is a heterocyclic compound that features a fused benzene and pyrazine ring system with an amine group at the 6th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil under acidic conditions to form the quinoxaline core, followed by amination at the 6th position .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, nickel-catalyzed dehydrogenative coupling reactions starting from 2-aminobenzyl alcohol and diamines can be used to produce quinoxaline derivatives . These methods are favored for their mild reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions: Benzo(f)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Halogenated quinoxalines and other substituted derivatives.
Aplicaciones Científicas De Investigación
Benzo(f)quinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoxaline derivatives exhibit anticancer, antibacterial, and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it can inhibit the activity of certain enzymes involved in cell proliferation. The presence of the amine group at the 6th position enhances its binding affinity to these targets, leading to effective inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Quinoxaline: A simpler analog without the amine group.
Benzimidazole: Another fused heterocycle with similar applications.
Quinoline: A related compound with a nitrogen atom in a different position.
Uniqueness: Benzo(f)quinoxalin-6-amine is unique due to the presence of the amine group at the 6th position, which significantly enhances its reactivity and binding properties compared to other quinoxaline derivatives .
Propiedades
Número CAS |
87790-98-5 |
|---|---|
Fórmula molecular |
C12H9N3 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
benzo[f]quinoxalin-6-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-12(15-6-5-14-11)9-4-2-1-3-8(9)10/h1-7H,13H2 |
Clave InChI |
QHDFNGJGLCLUGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
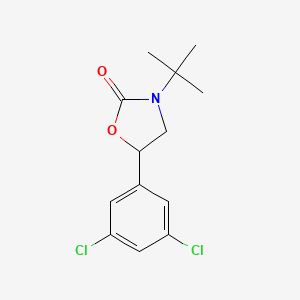
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
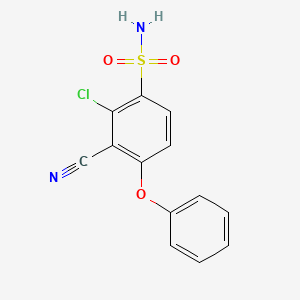
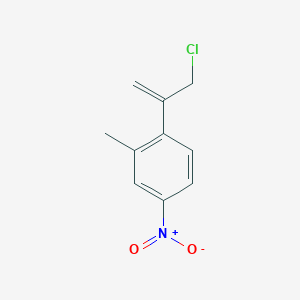
dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
